N-(5-chloro-2-methoxyphenyl)tetrahydro-2-furancarboxamide
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Description
Synthesis Analysis
The synthesis of compounds related to N-(5-chloro-2-methoxyphenyl)tetrahydro-2-furancarboxamide often involves multiple steps, including catalyzed and uncatalyzed reactions, to introduce specific functional groups and achieve the desired molecular architecture. For instance, the synthesis of deuterium-labeled 2,5-bis(4-amidinophenyl)furan derivatives from bromobenzene demonstrates complex synthetic routes involving multiple steps to incorporate various substituents into the furan ring (Stephens et al., 2001).
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl 5-chloro-2-methoxythieno[3,2-b]furan-3-carboxylate, has been elucidated using X-ray crystal structure determination. These studies provide insights into the arrangement of atoms within the molecule and the spatial orientation of various substituents, which are critical for understanding the compound's reactivity and interaction with other molecules (Gillespie et al., 1979).
Chemical Reactions and Properties
Chemical reactions involving N-(5-chloro-2-methoxyphenyl)tetrahydro-2-furancarboxamide and its analogs can include substitutions, additions, and other transformations that alter the compound's structure and functionality. For example, the conversion of prodrugs like DB289 into active antiprotozoal agents through metabolic processes illustrates the compound's reactive capabilities and potential for therapeutic applications (Midgley et al., 2007).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for their practical applications. These properties can influence the compound's behavior in different environments and under various conditions, affecting its utility in research and industry applications.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and interactions with biological molecules, are fundamental to understanding the compound's potential applications. Studies on related compounds, such as the enzymatic polymerization of furan-2,5-dicarboxylic acid-based polyamides, shed light on the chemical behavior and versatility of furan derivatives in creating sustainable materials (Jiang et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that the compound forms non-covalent associations, including n–h···o/o–h···o/c–h···o hydrogen bonds, which play a crucial role in its interaction with its targets . These weak interactions combined, the compounds displayed 1D–3D structures .
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-16-10-5-4-8(13)7-9(10)14-12(15)11-3-2-6-17-11/h4-5,7,11H,2-3,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGWAFJUYHYVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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